![molecular formula C17H19NO5 B2770416 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421499-11-7](/img/structure/B2770416.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

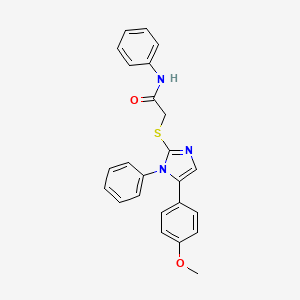

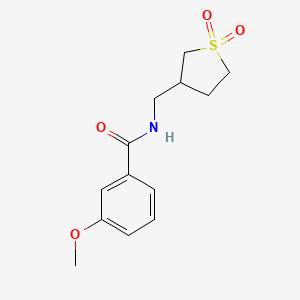

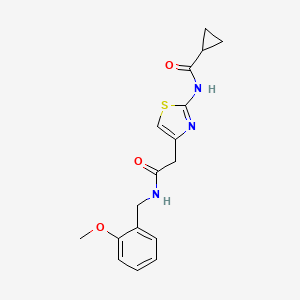

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group . This group is found in various organic compounds and is known to contribute to their biological activity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using the Schiff method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the compound’s structure and electronic transitions .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of similar compounds often involves reactions with aldehydes and aromatic primary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various computational tools . These tools can predict properties like TPSA Pka, number of hydrogen bond acceptors and donors, and whether the compound obeys Lipinski’s rule of five .

Aplicaciones Científicas De Investigación

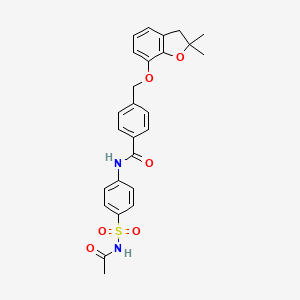

Electrochemical Sensors for Lead Detection

The compound has been utilized in the development of electrochemical sensors for detecting the heavy metal ion lead (Pb²⁺). Researchers deposited a thin layer of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide on a glassy carbon electrode (GCE) coated with the conducting polymer matrix Nafion (NF). This sensor demonstrated high sensitivity and selectivity for Pb²⁺ detection .

Anticancer Activity

A series of derivatives based on the compound’s structure were designed and synthesized. These derivatives, specifically 1-benzodioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. The results indicated potential as anticancer agents .

QSAR Studies for Drug Design

Researchers found it interesting to design substituted cinnamides, including derivatives of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide . These compounds were studied using quantitative structure-activity relationship (QSAR) modeling, which is a valuable tool for designing more potent drugs .

Molecular Properties Prediction

The compound’s molecular properties have been investigated, including its electronic and spectroscopic characteristics. Computational studies provide insights into its behavior and potential applications .

Synthesis of Other Compounds

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide: serves as a precursor in the synthesis of other compounds. For instance, it has been used in the preparation of related ligands for various applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, mediating various processes such as cell division, elongation, and differentiation .

Mode of Action

This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor and enhances root-related signaling responses, leading to a significant promotion of root growth in plants . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This results in the down-regulation of root growth-inhibiting genes, promoting root growth .

Pharmacokinetics

Its potent effect on root growth suggests that it is well-absorbed and distributed within the plant system .

Result of Action

The compound’s action results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances root-related signaling responses, leading to the down-regulation of root growth-inhibiting genes . This results in a significant promotion of root growth .

Safety and Hazards

While specific safety data for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-10-7-13(11(2)23-10)17(20)18-6-5-14(19)12-3-4-15-16(8-12)22-9-21-15/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMRLNHHDOYJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)

![N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2770355.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)